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A23187 Ca-Mg

Cat. No.: B1151397
Attention: For research use only. Not for human or veterinary use.
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Description

Mixed Calcium-Magnesium salt of A23187 (Calcimycin) is prepared chemically from A23187 (Calcimycin). The intended composition of 50%:50% Ca++ : Mg++ has been analytically confirmed.

Properties

Molecular Formula

C62H87N13O16

Appearance

White powder

Origin of Product

United States

Fundamental Principles of A23187 As a Divalent Cation Ionophore

Historical Context and Initial Characterization in Research

A23187 was first described in the early 1970s as a product of the fermentation of Streptomyces chartreusis. acs.org Initial studies characterized it as an antibiotic with activity against gram-positive bacteria and fungi. acs.org However, its most significant property, and the one that propelled it into widespread use in cell biology and biochemistry, was its ability to form lipid-soluble complexes with divalent cations, thereby acting as an ionophore. acs.org This allowed researchers, for the first time, to experimentally manipulate the intracellular concentrations of ions like calcium and magnesium in a controlled manner, revolutionizing the study of calcium signaling and other cation-dependent physiological events. nih.gov Its structure, featuring a carboxylic acid group, a benzoxazole (B165842) ring, and a spiroketal system, was elucidated, providing a basis for understanding its ion-binding capabilities.

Mechanisms of Divalent Cation Translocation Across Biological Membranes

The primary function of A23187 is to facilitate the movement of divalent cations across the lipid bilayer of cellular and organellar membranes, which are typically impermeable to these charged molecules. This process is governed by a series of dynamic interactions and specific chemical properties of the ionophore.

For A23187 to function, it must first associate with and partition into the biological membrane. As a lipid-soluble molecule, it readily inserts into the hydrophobic core of the phospholipid bilayer. nih.gov The interaction with the membrane is a dynamic process, with the ionophore able to diffuse laterally within the membrane. nih.gov The protonated (HA) and deprotonated anionic (A⁻) forms of the ionophore exhibit different interactions with the membrane, which is a key aspect of its transport mechanism. acs.org The binding of A23187 to the membrane is a prerequisite for its ability to encounter and transport cations across the lipid barrier.

A crucial feature of A23187's mechanism is the stoichiometry of its complex with divalent cations. For the transport of calcium (Ca²⁺) and magnesium (Mg²⁺), A23187 typically forms a stable 2:1 complex, where two A23187 molecules associate with one divalent cation (A₂M). nih.gov The carboxylic acid group on each A23187 molecule loses a proton, and the resulting negative charges coordinate with the +2 charge of the cation, forming an electrically neutral complex. ashpublications.org This neutrality is critical as it allows the complex to easily traverse the hydrophobic interior of the membrane. While the 2:1 stoichiometry is predominant for Ca²⁺, other stoichiometries, such as 1:1 complexes, can occur, particularly with other divalent cations like zinc (Zn²⁺) and manganese (Mn²⁺). capes.gov.br

CationPredominant Complex Stoichiometry (Ionophore:Cation)
Calcium (Ca²⁺)2:1
Magnesium (Mg²⁺)2:1
Manganese (Mn²⁺)1:1 and 2:1
Zinc (Zn²⁺)1:1 and 2:1

This table summarizes the predominant stoichiometries of A23187 complexes with various divalent cations.

A23187 exhibits a distinct preference for certain divalent cations over others. This permselectivity is a critical aspect of its utility in experimental settings. The general order of selectivity for the transport of divalent cations by A23187 is Mn²⁺ > Ca²⁺ > Mg²⁺ > Sr²⁺ > Ba²⁺. wikipedia.orgnih.gov It is most selective for manganese, with a somewhat lower but still high selectivity for calcium and magnesium. Its selectivity for strontium is much lower, and it is even less selective for barium. wikipedia.orgnih.gov This selectivity is determined by a combination of factors, including the stability of the ion-ionophore complex and the kinetics of its formation and dissociation at the membrane interface. nih.gov

CationRelative Transport Selectivity
Manganese (Mn²⁺)Highest
Calcium (Ca²⁺)High
Magnesium (Mg²⁺)High
Strontium (Sr²⁺)Low
Barium (Ba²⁺)Lowest

This interactive table illustrates the comparative permselectivity of A23187 for various divalent cations.

The mechanism by which A23187 transports ions across the membrane falls under the category of carrier-mediated transport, as opposed to a channel-forming mechanism. nih.gov A channel-forming ionophore, such as gramicidin (B1672133) A, creates a hydrophilic pore or channel through the membrane that allows ions to pass through. wikipedia.orggusc.lv In contrast, A23187 acts as a mobile carrier. nih.gov

The process of carrier-mediated transport by A23187 can be summarized as follows:

Two protonated A23187 molecules (HA) are present in the membrane.

At the outer surface of the membrane, these two molecules encounter a divalent cation (M²⁺).

The A23187 molecules release their two protons (2H⁺) to the external medium and bind to the divalent cation, forming the neutral A₂M complex.

This lipid-soluble complex then diffuses across the membrane to the inner surface.

At the inner surface, the complex dissociates, releasing the divalent cation into the cytoplasm.

The two A⁻ molecules then pick up two protons from the cytoplasm, regenerating the protonated HA form.

The two HA molecules are then ready to diffuse back across the membrane to repeat the cycle.

This mechanism results in an electroneutral exchange of one divalent cation for two protons (M²⁺/2H⁺ exchange). ashpublications.org This carrier-mediated model is supported by evidence showing that A23187 is a mobile entity within the membrane and that the transport process is temperature-dependent, which is characteristic of a carrier mechanism rather than a simple channel. wikipedia.org

Molecular and Subcellular Effects of A23187 on Cellular Physiology

Perturbation of Intracellular Calcium Homeostasis

A23187, also known as Calcimycin (B1668216), is a mobile ion-carrier that forms stable complexes with divalent cations, thereby facilitating their transport across biological membranes that are typically impermeable to them. wikipedia.orgabcam.com It exhibits selectivity for various divalent cations, with a particularly high affinity for Ca²⁺. wikipedia.org This property allows A23187 to be a powerful tool for experimentally manipulating intracellular calcium levels. rpicorp.com

Mechanisms of Cytosolic Calcium Concentration ([Ca²⁺]ᵢ) Modulation

A23187 directly increases the concentration of calcium in the cytosol ([Ca²⁺]ᵢ) by acting as an ionophore, a substance that transports ions across lipid membranes. rpicorp.comrndsystems.com It achieves this by forming a stable 2:1 complex with divalent cations like Ca²⁺, rendering them soluble in the lipid bilayer of cellular membranes and enabling their passage. sigmaaldrich.com The action of A23187 is complex and can involve multiple pathways. It not only facilitates the influx of extracellular calcium across the plasma membrane but also mobilizes calcium from intracellular stores. researchgate.netnih.gov In human red blood cells, for instance, A23187 induces a homogeneous increase in cytoplasmic calcium in a manner proportional to the ionophore's concentration, primarily through an exchange of extracellular Ca²⁺ for intracellular protons (2H⁺). cas.cz

Mobilization of Calcium from Intracellular Stores (e.g., Endoplasmic Reticulum, Mitochondria)

A23187 is a potent agent for releasing calcium from intracellular storage compartments, most notably the endoplasmic reticulum (ER) and mitochondria. nih.govnih.govcapes.gov.br By increasing the permeability of these organellar membranes to calcium, A23187 disrupts the normal sequestration of Ca²⁺, leading to its release into the cytosol. nih.gov This mobilization from internal stores is a key component of its mechanism of action and can occur even in the absence of extracellular calcium. ahajournals.orgnih.gov

In studies on mammalian muscle, A23187 was shown to cause the release of Ca²⁺ from the sarcoplasmic reticulum, which is then taken up by mitochondria. nih.gov Similarly, in various cell lines, A23187, along with other ER stress inducers, effectively releases Ca²⁺ from ER stores, leading to mitochondrial Ca²⁺ accumulation. nih.govcapes.gov.brresearchgate.net This sustained release of calcium from the ER can trigger pro-apoptotic mitochondrial changes. nih.govresearchgate.net The depletion of ER calcium stores by A23187 has also been shown to destabilize BiP-substrate complexes, affecting protein quality control within the ER. elifesciences.org

Table 1: Effect of A23187 on Intracellular Calcium Stores

Cell Type Organelle Observed Effect Reference
Mammalian Muscle Sarcoplasmic Reticulum Release of Ca²⁺ nih.gov
Human Carcinoma Cells Endoplasmic Reticulum Release of Ca²⁺ nih.govcapes.gov.br
Human Endothelial Cells Endoplasmic Reticulum Depletion of Ca²⁺ stores ahajournals.orgnih.gov
Various Cell Lines Endoplasmic Reticulum Destabilization of BiP-substrate complexes elifesciences.org

Regulation of Plasma Membrane Calcium Influx Pathways

Beyond its direct ionophoric action, A23187 can also indirectly influence native plasma membrane calcium influx pathways. nih.gov Research indicates that the calcium signal prompted by A23187 can be composed of multiple components. One of these components involves the activation of the cell's own Ca²⁺ channels in the plasma membrane. nih.gov This can be a consequence of the mobilization of intracellular calcium stores, which in turn activates a process known as store-operated calcium entry (SOCE). nih.gov However, the direct action of A23187 at the plasma membrane can be complex and concentration-dependent. At lower concentrations, it may primarily induce the release of intracellular calcium, while at higher concentrations, it facilitates a more direct influx of extracellular calcium. nih.gov

Impact on Cytoplasmic Calcium Buffering Systems

The introduction of A23187 into a cellular system challenges the cytoplasmic calcium buffering capacity. cas.cznih.gov Cytoplasmic components, including proteins and phosphates, normally bind a significant fraction of intracellular calcium, acting as a low-affinity, high-capacity buffer system. researchgate.net A23187 has been utilized as a tool to study these buffering systems. nih.govresearchgate.net By inducing a controlled and uniform increase in Ca²⁺ permeability across the cell population, researchers can analyze the kinetics of calcium fluxes and characterize the buffering properties of the cytoplasm. nih.gov Studies in human red blood cells have shown that the cytoplasm binds a large proportion of the incoming calcium, and this buffering is a critical factor in determining the final free [Ca²⁺]ᵢ. cas.czresearchgate.net The ionophore's ability to create a homogenous increase in permeability has been essential in demonstrating the uniformity of cytoplasmic calcium buffering among cells. nih.gov

Influence on Mitochondrial Bioenergetic Processes

A23187 significantly impacts mitochondrial function, primarily by disrupting the process of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

A23187 acts as an uncoupler of oxidative phosphorylation. abcam.comwikipedia.orgnih.govresearchgate.net This means it dissociates the process of ATP synthesis from the electron transport chain. wikipedia.org The ionophore achieves this by transporting protons across the inner mitochondrial membrane, dissipating the proton-motive force that is essential for ATP synthase to produce ATP. wikipedia.org This uncoupling effect leads to an increase in oxygen consumption by the cell as the electron transport chain attempts to re-establish the proton gradient, but without the concurrent production of ATP. nih.gov

Research on isolated epithelial cells from the toad urinary bladder demonstrated that A23187 increased oxygen consumption in a manner similar to the classic uncoupler 2,4-dinitrophenol, and this effect was dependent on the presence of extracellular calcium. nih.gov The ability of A23187 to overcome the inhibition of respiration by oligomycin (B223565), an inhibitor of ATP synthase, further confirmed its role as a primary uncoupler. nih.gov This uncoupling action is sufficient to cause a rapid decline in cellular energy production and can contribute to a loss of cell viability. nih.gov Furthermore, the accumulation of calcium in the mitochondrial matrix, facilitated by A23187, can stimulate oxidative phosphorylation at lower concentrations but can also trigger detrimental processes at higher concentrations. nih.govcapes.gov.br

Table 2: Research Findings on A23187's Effect on Oxidative Phosphorylation

Study System Key Finding Reference
Isolated toad urinary bladder epithelial cells A23187 increased oxygen consumption, similar to a classic uncoupler, in a calcium-dependent manner. nih.gov
General Cellular Models A23187 is classified as an uncoupler that disrupts the proton-motive force required for ATP synthesis. abcam.comwikipedia.org
Human Carcinoma Cells Mitochondrial calcium accumulation induced by A23187 can stimulate oxidative phosphorylation but can also lead to pro-apoptotic events. nih.govcapes.gov.br

Inhibition of Mitochondrial Adenosine (B11128) Triphosphatase (ATPase) Activity

The ionophore A23187 indirectly influences mitochondrial ATPase activity, primarily as a consequence of its profound effects on intracellular calcium (Ca²⁺) dynamics. Rather than directly inhibiting the F₁F₀-ATPase enzyme, A23187 disrupts the ionic balance necessary for efficient ATP synthesis. By inducing a massive influx of Ca²⁺ into the mitochondrial matrix, A23187 can lead to an inhibition of ATP production. nih.gov This occurs because excess mitochondrial Ca²⁺ inhibits key enzymes within metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the electron transport chain, which ultimately reduces the generation of the proton-motive force required to drive ATP synthase. nih.gov

In studies on mouse sperm, A23187-induced Ca²⁺ influx into the mitochondria-rich tail resulted in a significant reduction in ATP levels. nih.gov This depletion of ATP, the primary energy source, leads to a loss of sperm motility and inhibits PKA-mediated phosphorylation. nih.gov The process is characterized as an energy-dissipating cycling of calcium across the inner mitochondrial membrane, which stimulates respiration but uncouples it from ATP synthesis. umich.edu This uncoupling effect establishes a state where the mitochondrial Ca²⁺ pump, an ATPase, is persistently active until it is inhibited or fails, further contributing to energy depletion. nih.gov

Furthermore, the dissipation of the mitochondrial inner membrane potential (ΔΨm) by A23187 is a key factor. researchgate.net The reverse operation of ATP synthase (acting as an ATPase to pump protons) is a mechanism to maintain this potential when it cannot be sustained by the respiratory chain. nih.gov However, the overwhelming ionic dysregulation caused by A23187 disrupts this delicate balance. The use of specific mitochondrial ATPase inhibitors like oligomycin can experimentally isolate these effects, confirming that the drop in membrane potential is linked to ATP hydrolysis. nih.gov

Table 1: Research Findings on A23187 and Mitochondrial Energy Metabolism

Study Focus Cell/System Model Key Finding Citation
ATP Generation Mouse Sperm A23187 induces Ca²⁺ influx into mitochondria, inhibiting key metabolic enzymes and reducing ATP production. nih.gov
Mitochondrial Respiration Isolated Mitochondria A23187 stimulates mitochondrial oxygen consumption due to energy-dissipating Ca²⁺ cycling, uncoupling it from ATP synthesis. umich.edu
Mitochondrial Membrane Potential Human Platelets The ionophore causes dissipation of the mitochondrial inner membrane potential, a key component for ATP synthesis. researchgate.net

Induction of Mitochondrial Calcium Overload and Functional Impairment

A23187 is a potent tool for inducing mitochondrial calcium overload due to its function as a mobile ion carrier that facilitates the transport of divalent cations across biological membranes. The ionophore increases intracellular Ca²⁺ concentrations by releasing it from intracellular stores, such as the sarcoplasmic reticulum, and by facilitating its entry from the extracellular space. nih.govbiologists.com This elevated cytosolic Ca²⁺ is then rapidly sequestered by mitochondria through the mitochondrial calcium uniporter (MCU). koreamed.org

This rapid and substantial influx of Ca²⁺ into the mitochondrial matrix leads to a state of overload, triggering significant functional and structural damage. nih.gov In mammalian muscle tissue, exposure to A23187 initially causes mitochondria to swell markedly as they accumulate Ca²⁺. nih.gov Following this initial phase, mitochondria undergo further ultrastructural changes and release the accumulated calcium, leading to a catastrophic rise in cytosolic Ca²⁺ that can activate degradative enzymes. nih.gov

The consequences of this mitochondrial Ca²⁺ overload are severe. It leads to the dissipation of the mitochondrial membrane potential (ΔΨm), the opening of the mitochondrial permeability transition pore (mPTP), and the release of pro-apoptotic factors. researchgate.netrndsystems.com Studies in various cell types have demonstrated that A23187-induced apoptosis is dependent on this mitochondrial permeability transition. rndsystems.com The overload disrupts the normal functioning of the electron transport chain, leading to reduced ATP synthesis and an increase in the production of reactive oxygen species (ROS). nih.govrndsystems.com

Table 2: Effects of A23187-Induced Calcium Overload on Mitochondria

Cell/System Model Source of Calcium Observed Mitochondrial Effect Citation
Mouse Diaphragm Muscle Sarcoplasmic Reticulum Marked swelling, followed by release of accumulated Ca²⁺ and ultrastructural damage. nih.gov
Mouse Bone Marrow-Derived Mast Cells Extracellular Space / Intracellular Stores Elevation of mitochondrial Ca²⁺, which can be inhibited by the MCU blocker Ruthenium Red. koreamed.org
Human Platelets Extracellular Space / Intracellular Stores Dissipation of the inner membrane potential (ΔΨm). researchgate.net

Interplay with Other Intracellular Ionic Gradients

Effects on Magnesium Homeostasis and Transport

The ionophore A23187 is not exclusively selective for calcium; it also transports other divalent cations, most notably magnesium (Mg²⁺). Its effect on magnesium homeostasis is complex and highly dependent on the surrounding ionic conditions, particularly the concentrations of Ca²⁺, Mg²⁺, and protons (H⁺). nih.govnih.gov A23187 can facilitate the movement of Mg²⁺ across cellular and mitochondrial membranes in either direction, depending on the prevailing electrochemical gradient. researchgate.netasm.org

In the absence of extracellular calcium, A23187 can transport intracellular magnesium out of cells, often in an electroneutral exchange for extracellular protons. nih.govresearchgate.net Conversely, if the extracellular Mg²⁺ concentration is higher than the intracellular level, the ionophore can mediate Mg²⁺ uptake. nih.gov This property has been utilized experimentally to load cells with magnesium to study its transport and physiological roles. annualreviews.orgnih.gov

Within mitochondria, A23187 can induce a continuous loss of Mg²⁺, particularly when a steady state of Ca²⁺ cycling is established. nih.gov At higher concentrations of the ionophore, this release of both Ca²⁺ and Mg²⁺ from mitochondria occurs very rapidly. nih.gov Studies in Escherichia coli sensitized to the ionophore showed that A23187-induced Mg²⁺ flux was dependent on both the Mg²⁺ concentration gradient and the pH gradient across the cytoplasmic membrane. asm.org

Table 3: A23187-Mediated Effects on Magnesium Transport

Cellular System Experimental Condition Effect on Mg²⁺ Mechanism Citation
Rat Erythrocytes Absence of extracellular divalent cations Mg²⁺ efflux Exchange for extracellular protons nih.govresearchgate.net
Rat Erythrocytes High extracellular Mg²⁺ Mg²⁺ influx Transport down the concentration gradient nih.gov
Isolated Mitochondria Low levels of A23187 Continuous Mg²⁺ loss Consequence of Ca²⁺/H⁺ cycling nih.gov
E. coli Varied extracellular Mg²⁺ Bidirectional flux (efflux or influx) Dependent on Mg²⁺ and pH gradients asm.org

Modulation of Potassium Ion Permeability and Transport

A23187 indirectly modulates potassium (K⁺) permeability across the plasma membrane, an effect that is critically dependent on the ionophore's primary action on intracellular Ca²⁺. Research has conclusively shown that A23187 does not transport K⁺ directly. nih.gov Instead, the A23187-mediated increase in cytosolic Ca²⁺ activates Ca²⁺-dependent K⁺ channels present in the cell membrane. nih.govnih.gov

This mechanism was clearly demonstrated in rat erythrocytes, where A23187 produced a rapid and extensive loss of intracellular K⁺ during the uptake of Ca²⁺, but not during the uptake of Mg²⁺. nih.govresearchgate.net The K⁺ efflux could be completely inhibited by chelating intracellular Ca²⁺ and restored by the subsequent addition of excess calcium. nih.gov This indicates that a threshold level of intracellular Ca²⁺ is required to trigger the opening of K⁺ channels, a phenomenon often referred to as the Gardos effect in red blood cells.

Further evidence for this indirect action comes from studies on adrenal glomerulosa cells, where A23187 initiated K⁺ loss that was sensitive to inhibitors of Ca²⁺-activated K⁺ channels, such as quinine (B1679958) and apamin. nih.gov The response mimicked the effect of hormonal stimuli that are known to increase cytosolic Ca²⁺, supporting the hypothesis that A23187's effect on K⁺ transport is a downstream consequence of its primary role as a Ca²⁺ ionophore. nih.gov The magnitude of K⁺ loss can be significant, with studies on human foetal red cells showing a decrease in potassium content to 50% or less of control values after treatment with A23187. cas.cz

Table 4: Modulation of Potassium Permeability by A23187

Cell Type Key Observation Proposed Mechanism Citation
Rat Erythrocytes K⁺ efflux occurs with Ca²⁺ uptake, but not Mg²⁺ uptake. Indirect: A23187-mediated Ca²⁺ influx activates Ca²⁺-dependent K⁺ channels. nih.govresearchgate.net
Bovine Adrenal Glomerulosa Cells A23187-induced K⁺ loss is inhibited by quinine and apamin. Activation of Ca²⁺-dependent K⁺ channels by increased cytosolic Ca²⁺. nih.gov
Human Foetal Red Cells Significant K⁺ loss (≥50%) upon exposure to A23187. Activation of Ca²⁺-sensitive K⁺ channels. cas.cz

Cellular and Tissue Level Responses in Research Models

Calcium-Dependent Signal Transduction Cascades

Activation of Specific Calcium Signaling Pathways

The primary mechanism of A23187 involves increasing the permeability of cellular membranes to calcium, leading to a rapid influx of extracellular Ca2+ and release from intracellular stores like the endoplasmic reticulum (ER). This surge in cytosolic free calcium acts as a potent second messenger, initiating a cascade of signaling events.

The elevation in intracellular Ca2+ triggers the activation of various calcium-dependent enzymes. Among the most prominent are members of the Protein Kinase C (PKC) family and Calcium/Calmodulin-dependent protein kinase II (CaMKII). nih.govresearchgate.netbuffalo.edu CaMKII, a multifunctional serine/threonine kinase, is activated upon binding to Ca2+/calmodulin and plays a crucial role in decoding calcium signals into downstream cellular responses. researchgate.netmdpi.com For instance, in vascular smooth muscle, A23187 is used as a positive control to induce a global rise in intracellular Ca2+ and thereby activate CaMKII. nih.gov Similarly, studies in cultured prefrontal cortex neurons have shown that agents that elevate intracellular Ca2+, such as A23187, promote the calmodulin binding and activation of CaMKII. buffalo.edu

Furthermore, A23187 can stimulate the Phospholipase C (PLC) signaling pathway. asm.org Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). mdpi.com Intriguingly, research in human monocyte-derived dendritic cells demonstrated that A23187 treatment increased the production of IP3. asm.org Since IP3-mediated calcium release from the ER is typically upstream of the calcium influx, this suggests the existence of a positive feedback mechanism where the initial A23187-induced Ca2+ rise further activates PLC, amplifying the signal. asm.org

Cross-Talk with Cyclic Nucleotide-Dependent Phosphorylation Events

The signaling cascades initiated by A23187 are not isolated; they exhibit significant cross-talk with cyclic nucleotide pathways, namely those regulated by cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This interplay is often mediated by phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP. mdpi.comnih.gov

Research in the parasite Toxoplasma gondii has provided detailed insights into this cross-talk. Treatment with A23187 leads to the phosphorylation of several PDEs in a manner dependent on a plant-like calcium-dependent protein kinase (CDPK3). nih.govbiorxiv.orgproteomexchange.orgasm.org This suggests that calcium signaling can directly influence the activity of enzymes that control cyclic nucleotide levels. Specifically, disruption of CDPK3 in these parasites results in elevated basal cAMP levels. nih.govbiorxiv.org Further investigation revealed that of four PDEs regulated by the A23187-induced pathway, PDE2 was identified as cAMP-specific, while others were specific for cGMP. biorxiv.orgproteomexchange.org

The interaction is bidirectional. Cyclic GMP can modulate cAMP signaling by allosterically activating PDE2 to increase cAMP hydrolysis or by competitively inhibiting PDE3, which also breaks down cAMP. mdpi.comnih.gov This intricate network of interactions allows for fine-tuning of cellular responses. For example, in Toxoplasma, A23187 treatment was found to have no significant effect on cGMP levels, but it did increase cAMP levels, particularly in parasites lacking CDPK3. nih.gov This highlights a complex feedback loop where Ca2+ signaling, initiated by A23187, influences cAMP homeostasis through the regulation of specific PDEs. nih.govbiorxiv.org

Cell Fate Modulations and Stress Responses

Induction of Programmed Cell Death Pathways

By causing a significant and sustained increase in intracellular calcium, A23187 is a well-documented inducer of programmed cell death, or apoptosis, in a wide variety of cell types. nih.govoup.comcapes.gov.br This Ca2+-dependent cell death is a consequence of cellular calcium overload, which triggers multiple pro-apoptotic pathways. nih.gov The process is often characterized by classic apoptotic features such as cell shrinkage, chromatin condensation, and DNA fragmentation, and frequently involves the activation of caspases, a family of proteases central to the execution of apoptosis. tandfonline.comnih.gov

Endoplasmic Reticulum Stress-Mediated Apoptosis

The endoplasmic reticulum (ER) is a primary site for intracellular calcium storage, and its homeostasis is critical for proper protein folding. nih.gov A23187 disrupts this homeostasis, leading to the depletion of ER calcium stores and an overload of calcium in the cytosol and other organelles. nih.govnih.gov This disruption causes an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. nih.govphysiology.org

In response to ER stress, cells activate the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis. arvojournals.orgportlandpress.com However, if the stress is severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic response. e-jarb.orgksdb.org Treatment with A23187 has been shown to activate all three major branches of the UPR. Key markers of this process include the upregulation of the ER chaperone GRP78 (Glucose-Regulated Protein 78), also known as BiP. nih.govarvojournals.orgresearchgate.net Elevated GRP78 expression is a hallmark of ER stress. nih.gov

Prolonged ER stress initiated by A23187 leads to the activation of specific apoptotic pathways. This includes the induction of the transcription factor CHOP (C/EBP homologous protein) and the activation of caspase-12, an initiator caspase specifically associated with ER stress-mediated apoptosis. nih.govarvojournals.orgresearchgate.net Activated caspase-12 can then cleave and activate downstream effector caspases, such as caspase-9, culminating in cell death. nih.govresearchgate.net Studies in hepatic stellate cells and lens epithelial cells have confirmed that A23187 treatment leads to increased expression of GRP78, CHOP, and activated caspase-12, directly linking the ionophore to ER stress-induced apoptosis. nih.govarvojournals.orgresearchgate.net

Table 1: Effect of A23187 on Endoplasmic Reticulum Stress Markers
Research ModelFindingKey Markers AffectedReference
Rat Hepatic Stellate Cells (HSCs)A23187 increased intracellular Ca2+ and activated the ERS pathway, promoting apoptosis.↑ GRP78, ↑ Caspase-12, ↑ Caspase-9 nih.govresearchgate.net
Human Lens Epithelial Cells (LECs)A23187 was used as an experimental inducer of the UPR, leading to elevated levels of UPR enzymes.↑ GRP78/Bip, ↑ ATF4, ↑ CHOP, ↑ Caspase-12 arvojournals.org
Porcine Parthenogenetic EmbryosA23187 treatment increased the expression of ER stress-associated genes, inducing apoptosis.↑ Xbp1s, ↑ CHOP, ↑ ATF4, ↑ BiP, ↑ GRP94 e-jarb.org
Human Cardiomyocyte Cell Line (AC16)Co-treatment with A23187 and thapsigargin (B1683126) was used to model reduced ER Ca2+ content, which induced UPR and apoptosis.↑ BiP, ↑ P-eIF2α, ↑ XBP1s, ↑ CHOP physiology.org
Mouse Embryonic FibroblastsCells from Bok-deficient mice showed reduced apoptosis in response to ER stress agents, including A23187.↓ ATF4 activation, ↓ CHOP activation pnas.org
Role of Mitochondrial Permeability Transition in Cell Death

The calcium overload induced by A23187 has profound consequences for mitochondria. Mitochondria can sequester excess cytosolic calcium, but this capacity is limited. Sustained high levels of matrix calcium can trigger the opening of a non-specific, high-conductance channel in the inner mitochondrial membrane known as the Mitochondrial Permeability Transition Pore (mPTP). oup.comnih.govnih.gov

The opening of the mPTP is a critical event in some forms of cell death. nih.govunife.itnih.gov It leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix. nih.govnih.gov This swelling can cause the rupture of the outer mitochondrial membrane, releasing pro-apoptotic proteins such as cytochrome c and apoptosis-inducing factor (AIF) from the intermembrane space into the cytosol. nih.govunife.it

A23187-induced apoptosis is frequently dependent on the mPTP. oup.comtandfonline.com In HL-60 cells, A23187-induced apoptosis was prevented by cyclosporin (B1163) A, a potent inhibitor of the mPTP component cyclophilin D (CypD). oup.comtandfonline.com This demonstrates the essential role of the mPTP in the cell death pathway initiated by the ionophore. oup.comnih.gov The process is often linked to the generation of intracellular reactive oxygen species (ROS), as Ca2+ accumulation in mitochondria can stimulate ROS production, which in turn sensitizes the mPTP to opening, creating a vicious cycle that culminates in cell death. oup.comtandfonline.com Studies in lung fibroblasts and hepatocytes have also shown that A23187 induces necrotic cell death via cyclophilin-D-dependent mPTP formation. nih.gov

Table 2: A23187-Induced Mitochondrial-Dependent Cell Death Markers
Research ModelFindingKey Events/MarkersReference
HL-60 CellsA23187-induced apoptosis is dependent on MPT, not NADPH oxidase. Intracellular ROS generation is key.MPT opening, preventable by Cyclosporin A. oup.comtandfonline.com
Human Carcinoma Cell LinesER stress inducers, including A23187, trigger mitochondrial Ca2+ accumulation, leading to MPT and apoptosis.Mitochondrial Ca2+ uptake, ΔΨm dissipation, cytochrome c release. nih.gov
Mouse Lung FibroblastsA23187 induces necrotic cell death mediated by cyclophilin-D-dependent MPTP formation.MPTP formation, preventable by Cyclosporin A and EGTA. nih.gov
HepatocytesA23187 induces apoptosis through a depolarization of mitochondrial membrane potential via a CsA-sensitive mechanism.ΔΨm depolarization, CsA-sensitive mechanism. tandfonline.com
Cyclophilin-D Knockout Mouse CellsCells lacking cyclophilin-D are resistant to necrotic stimuli like A23187-induced calcium overload.Resistance to A23187-induced cell death. nih.gov
Contribution of Reactive Oxygen Species (ROS) Generation

The administration of A23187 has been shown to increase the production of reactive oxygen species (ROS) in various cell types. nih.gov In rat neonatal cardiac myocytes, exposure to A23187 resulted in an enhanced generation of ROS. nih.gov This effect is not unique to cardiac cells, as similar increases in ROS have been observed in platelets and other cell lines upon treatment with this ionophore. cellsignal.jpreading.ac.uk

The sources of this A23187-induced ROS production are multifaceted. Research suggests that mitochondria are at least partially responsible for this phenomenon. nih.gov Additionally, enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have been identified as potential contributors to the elevated ROS levels following an increase in intracellular calcium. nih.gov Studies in platelets have also implicated NADPH oxidase in cation-dependent ROS production, with A23187 treatment leading to the phosphorylation of the p47phox subunit. reading.ac.uk

It is noteworthy that the relationship between A23187 concentration and ROS generation is not always linear. In rat neonatal cardiac myocytes, a lower concentration of A23187 was found to evoke more ROS production than a higher, more cytotoxic concentration. nih.gov

Alterations in Autophagy Mechanisms

A23187 is known to influence the cellular process of autophagy, a catabolic mechanism involving the degradation of cellular components via lysosomes. Several studies have demonstrated that A23187 can induce autophagy in various mammalian cell lines. cellsignal.jptocris.com For instance, treatment with A23187 has been shown to trigger autophagy in both murine embryonic fibroblasts and human colon cancer cells. cellsignal.jp

However, the role of A23187 in autophagy is complex and can be inhibitory under certain conditions. Some research indicates that A23187, by modulating intracellular calcium levels, can block autophagic flux at an early stage, preventing the formation of autophagosomes. tandfonline.com This inhibitory effect on autophagy was observed to be independent of endoplasmic reticulum (ER) stress. tandfonline.com

Furthermore, studies in newborn rat hepatocytes have shown that A23187, by releasing lysosomal calcium, can produce opposite effects on the activity of lysosomal enzymes involved in glycogen (B147801) degradation compared to agents that increase lysosomal calcium. nih.gov This suggests that the impact of A23187 on autophagy can be influenced by the specific cellular context and the compartment from which calcium is mobilized.

Phenomenon of "I-Bodies" Formation as an Indicator of Calcium-Related Stress

A notable consequence of cellular exposure to A23187 is the formation of brightly fluorescent cytoplasmic bodies known as "I-Bodies". researchgate.netnih.gov These structures are considered novel indicators of cellular stress linked to disturbances in calcium homeostasis. nih.gov

"I-Bodies" are believed to be calcium-rich intracellular sites that form following a stress-induced release of intracellular calcium. researchgate.netnih.gov This process can lead to mitochondrial dysfunction and aggregation, which in turn provides a scaffold for the high-density packing of A23187. nih.gov The formation of "I-Bodies" has been observed in cells subjected to various stressors, including ionizing radiation and certain anticancer drugs, suggesting their potential as a marker for alterations in calcium signaling and mitochondrial function during cell death. researchgate.netnih.gov

Interestingly, research has indicated an absence of "I-Bodies" in non-malignant cells, while their numbers vary in malignant cells, implying they could serve as potential biomarkers for cancer. researchgate.netnih.gov

Dynamic Cellular Processes

Regulation of Cellular Proliferation and Mitotic Events

The influence of A23187 on cellular proliferation and mitosis is intricately linked to its ability to alter intracellular calcium levels. Calcium ions are known to be involved in the regulation of mitotic events. nih.gov

Studies on HeLa cells have shown that A23187 can prolong the metaphase stage of mitosis. nih.gov This suggests that an increase in cytosolic calcium levels can delay the onset of chromosome movement. nih.gov In sea urchin eggs, an artificial increase in intracellular calcium induced by A23187 can lead to metabolic activation and the resumption of the cell cycle, similar to what occurs at fertilization. biologists.com

However, the effect of A23187 on cell proliferation is not universally stimulatory. In growth-arrested rat H4IIE hepatoma cells, A23187 had little effect on cell cycle traverse and proliferation. oup.com This indicates that the response to A23187-induced calcium influx can be cell-type specific.

Modulation of Cellular Motility and Remodeling

Cellular motility is a complex process that relies on the dynamic reorganization of the cytoskeleton. cytoskeleton.comd-nb.info A23187, by elevating intracellular calcium, can influence these cytoskeletal dynamics. For instance, in bovine epididymal spermatozoa, an A23187-induced influx of calcium into the extramitochondrial space results in the stimulation of kinetic activity. nih.gov This suggests a direct role for calcium in regulating flagellar function. nih.gov

The actin cytoskeleton, a key component in cell migration, is sensitive to changes in intracellular calcium. cytoskeleton.commdpi.com Calcium can modulate the activity of various proteins that control actin dynamics, such as myosin light-chain kinase. mdpi.com While direct studies on A23187's comprehensive effects on the intricate process of cell motility and remodeling are specific to cell type, its fundamental action of increasing intracellular calcium points to its potential to significantly impact these events.

Induction of Secretion and Degranulation in Specialized Cells

A23187 is widely used as a tool to induce secretion and degranulation in various specialized cells, a process heavily dependent on increased intracellular calcium. rpicorp.commdpi.com In mast cells, for example, A23187 can trigger degranulation, leading to the release of inflammatory mediators like histamine (B1213489). mdpi.comspandidos-publications.com

The mechanism involves A23187 facilitating calcium influx, which then activates downstream signaling pathways leading to the fusion of secretory granules with the plasma membrane. rupress.org Research on RBL-2H3 mast cells has shown that A23187, in combination with other agents, can bypass the need for antigen stimulation to induce degranulation by directly initiating calcium influx. rupress.org Similarly, in human mast cell lines (HMC-1), A23187 has been shown to induce a dose-dependent release of β-hexosaminidase, a marker for degranulation. mdpi.com

Impact on Gamete Function (e.g., Sperm Motility and Acrosome Reaction)

The calcium ionophore A23187 significantly influences gamete function, particularly in sperm. It is widely recognized for its ability to induce the acrosome reaction, a crucial step in fertilization where the sperm releases enzymes to penetrate the egg. pnas.orgconicet.gov.ar This effect is attributed to its function as a carrier of extracellular Ca2+ into the cell, which is a known trigger for the acrosome reaction. pnas.org

However, A23187 also has a pronounced, albeit reversible, effect on sperm motility. High concentrations of the ionophore can render spermatozoa immotile. pnas.orgconicet.gov.ar This immobilization is due to an excessive influx of Ca2+. pnas.org Interestingly, once A23187 is removed, for instance by washing, spermatozoa can recover their motility and even exhibit hyperactivation, a vigorous swimming pattern associated with capacitation. pnas.orgconicet.gov.arpnas.org

Studies have shown that a brief treatment with A23187 can enable mouse spermatozoa to fertilize oocytes in vitro, even without the activation of the cAMP-dependent phosphorylation pathway, which is normally a part of capacitation. pnas.org In these experiments, about half of the live spermatozoa were acrosome-reacted after a 10-minute treatment. pnas.org These treated sperm were able to fertilize cumulus-intact oocytes as soon as they regained motility. pnas.orgpnas.org Furthermore, fertilization was successful even in the presence of a protein kinase A inhibitor or in the absence of bicarbonate, a key component for cAMP synthesis. pnas.org This suggests that a temporary increase in intracellular Ca2+ induced by A23187 can bypass other signaling pathways typically required for fertilization. pnas.org

The use of A23187 in research has helped to elucidate the critical role of intracellular calcium in the complex processes of sperm capacitation, hyperactivation, and the acrosome reaction. pnas.org

Influence on Biochemical Pathways

A23187 is a powerful tool for stimulating the metabolism of arachidonic acid and the subsequent production of eicosanoids, which include prostaglandins (B1171923) and leukotrienes. oup.comnih.gov It achieves this by increasing intracellular calcium levels, which activates phospholipase A2. d-nb.info This enzyme is responsible for liberating arachidonic acid from membrane phospholipids. d-nb.infoallergolyon.fr

Once released, arachidonic acid can be metabolized through two primary enzymatic pathways: the cyclooxygenase pathway, leading to the synthesis of prostaglandins and thromboxanes, and the lipoxygenase pathway, resulting in the production of leukotrienes. oup.comallergolyon.fr A23187 has been shown to stimulate both of these pathways. oup.com

In human neutrophils, A23187 stimulates the metabolism of both endogenous and exogenous arachidonic acid into leukotrienes. nih.govatsjournals.org Similarly, in macrophages, it stimulates the synthesis of both prostaglandins and leukotrienes. oup.com Studies on isolated and perfused neonatal lamb lungs have demonstrated that A23187 stimulation leads to the production of various cyclooxygenase metabolites like prostaglandin (B15479496) E2, thromboxane (B8750289) A2, and prostacyclin, as well as 5-lipoxygenase metabolites such as leukotrienes C4 and D4. nih.gov

The specific profile of eicosanoids produced can be influenced by other factors, such as hypoxia, which has been shown to alter leukotriene metabolism in A23187-stimulated lungs. nih.gov The ability of A23187 to activate a calcium-dependent phospholipase A2 is key to its role in mobilizing arachidonic acid specifically for eicosanoid production. aai.org

Table 1: Effect of A23187 on Arachidonic Acid Metabolism and Eicosanoid Production

Cell/Tissue TypePathway StimulatedKey Eicosanoids ProducedReference
MacrophagesCyclooxygenase & LipoxygenaseProstaglandins, Leukotrienes oup.com
Human NeutrophilsLipoxygenaseLeukotrienes nih.govatsjournals.org
Neonatal Lamb LungsCyclooxygenase & LipoxygenaseProstaglandin E2, Thromboxane A2, Prostacyclin, Leukotrienes C4 & D4 nih.gov
Bovine Coronary Microvessel Endothelial CellsCyclooxygenaseProstacyclin, Thromboxane ahajournals.org

A23187 has been shown to influence biosynthetic pathways in microorganisms, notably in the green microalga Haematococcus pluvialis, which is a primary natural source of the high-value carotenoid astaxanthin (B1665798). researchgate.netrsc.orgresearchgate.net Astaxanthin synthesis in H. pluvialis is a complex process that is part of the carotenoid pathway, starting from precursors derived from photosynthesis or glycolysis. bohrium.comfrontiersin.org

Research has demonstrated that increasing the influx of Ca2+ by adding A23187 can modulate the expression of genes involved in astaxanthin biosynthesis. researchgate.netnih.govresearchgate.net Specifically, treatment with A23187 has been shown to significantly increase the transcript levels of key genes in the pathway, including phytoene (B131915) synthase (psy), β-carotene hydroxylase (crtR-b), and β-carotene ketolase (bkt 1). researchgate.netnih.govresearchgate.net

While the artificial influx of calcium via A23187 is sufficient to stimulate the transcription of the psy gene, it may not be enough on its own to significantly increase the final accumulation of astaxanthin. researchgate.net However, it can amplify the response of other genes in the pathway, such as crtR-b, when combined with other stimuli like nanosecond pulsed electric fields. researchgate.net These findings suggest that calcium signaling, which can be manipulated by A23187, plays a role in regulating the genetic machinery responsible for astaxanthin production in H. pluvialis.

Modulation of Arachidonic Acid Metabolism and Eicosanoid Production

Neurofunctional and Synaptic Effects in Research Models

The chemical compound A23187, a calcium ionophore also known as Calcimycin (B1668216), serves as a critical tool in neuroscience research by facilitating the transport of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) across biological membranes. patsnap.com This property allows investigators to artificially increase intracellular calcium concentrations, thereby mimicking and probing the downstream effects of calcium signaling in neuronal and synaptic function. patsnap.comnih.gov Research using A23187 has provided detailed insights into neurobehavioral outcomes, neurotransmitter release, and the molecular machinery of synaptic transmission.

In in vivo rodent models, administration of A23187 has been shown to induce a pattern of neurobehavioral dysfunction consistent with a depression of brain excitability. nih.gov Studies in adult male rats revealed that the compound produces a selective depression of motor activity and alters conditioned avoidance behavior. nih.gov At a dose of 0.5 mg/kg, A23187 was found to temporarily suppress operant performance. nih.gov Neurochemical analysis linked these behavioral effects to specific changes in neurotransmitter systems; at 1 mg/kg, A23187 caused a 64% increase in the norepinephrine (B1679862) metabolite 3-methoxy-4-hydroxyphenylglycol, indicating an interaction with central catecholaminergic systems. nih.gov

Table 1. Neurofunctional Effects of A23187 in Rodent Models

Summary of key research findings on the behavioral and neurochemical impacts of A23187 administration in rats.

Research ModelObserved EffectKey FindingReference
Adult Male RatsMotor ActivitySelective depression of motor activity and hypomotility. nih.govnih.gov
Adult Male RatsConditioned BehaviorAltered conditioned avoidance behavior and suppression of fixed ratio-15 operant performance. nih.govnih.gov
Adult Male RatsNeurochemistryInduced a 64% increase in the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol. nih.gov

At the cellular and synaptic level, A23187 has been instrumental in elucidating the fundamental role of calcium in neurotransmission. Elevated intracellular calcium is a primary trigger for the release of neurotransmitters from synaptic vesicles. patsnap.comontosight.ai Classic studies at the frog neuromuscular junction demonstrated this effect with high temporal resolution. The application of A23187 initially caused a great increase in the frequency of miniature endplate potentials (MEPPs), which represent the spontaneous release of single vesicles of neurotransmitter. nih.gov However, prolonged exposure led to a near-complete cessation of MEPPs, and electron microscopy revealed that the nerve endings were almost entirely depleted of synaptic vesicles, demonstrating that a sustained, high level of intracellular calcium drives vesicles to fuse and release their contents until the readily releasable pool is exhausted. nih.gov

Table 2. Synaptic Effects of A23187 at the Frog Neuromuscular Junction

Time-dependent physiological and morphological changes observed following A23187 application.

Exposure TimePhysiological Effect (MEPP Frequency)Ultrastructural Effect (Synaptic Vesicles)Reference
15-30 minutesGreatly increasedNo obvious change in vesicle number or distribution. nih.gov
45-60 minutesDeclined to almost zeroNerve endings appeared devoid of synaptic vesicles. nih.gov

Further research has utilized A23187 to dissect specific molecular pathways. In studies related to Alzheimer's disease, A23187 has been used to investigate the processing of amyloid precursor protein (APP). In primary rat cortical neuron cultures, exposure to A23187 was found to significantly decrease the secretion of soluble beta-secretase cleaved APP (β-sAPP) in a manner dependent on caspases. nih.gov This suggests that disruptions in calcium homeostasis can specifically impact the amyloidogenic processing pathway of APP. nih.gov Other studies in PC12 and B104 cell lines have also shown that A23187 can stimulate the release of β-APP, with the effect varying based on the cell type and its state of differentiation. nih.gov

The ionophore is also used to explore the activity of neuromodulators and signaling molecules. For instance, A23187 potentiates H₂S production in brain cell suspensions, an effect that is dependent on Ca²⁺ entry, suggesting that hydrogen sulfide (B99878) production is regulated by Ca²⁺/calmodulin pathways that are activated following neuronal depolarization. nih.gov Interestingly, A23187 has also been shown to induce neurotransmitter release even in a calcium-free medium, an effect attributed to its ability to dissipate the pH gradient across synaptic vesicles, leading to neurotransmitter leakage. nih.govresearchgate.net

A23187 As an Experimental Tool in Academic Research Methodologies

Applications in Cellular and Subcellular Studies

A23187 is extensively utilized in studies involving whole cells and their internal components to understand the intricate roles of calcium signaling.

Use in Cultured Cell Systems and Primary Cell Isolates

A23187 is widely applied in both established, immortalized cell lines and in primary cells freshly isolated from tissues. In cultured cell systems, such as the human promyelocytic leukemia cell line HL-60 and murine embryonic fibroblasts, A23187 has been used to induce cellular responses like apoptosis (programmed cell death) and autophagy. rndsystems.comcellsignal.com For instance, studies have shown that A23187 treatment triggers an increase in intracellular Ca²⁺ levels in HL-60 cells, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis. cellsignal.com Similarly, it has been employed to induce autophagy in both murine embryonic fibroblasts and human colon cancer cells. cellsignal.com

The ionophore is also a critical tool in studies with primary cell isolates, which are considered to more closely represent the physiological state of cells in an organism. Research on human peripheral blood lymphocytes has demonstrated that A23187 can stimulate mitogenesis—the induction of cell division—a process dependent on the presence of extracellular calcium. pnas.org It has been used to investigate cellular processes in a variety of primary human blood cells, including basophils, neutrophils, lymphocytes, and erythrocytes. nih.gov For example, in human platelets, A23187 has been shown to induce aggregation and the release of cellular contents, mimicking the effects of physiological stimuli like collagen and thrombin. researchgate.net Studies on primary rat cortical cultures have utilized A23187 to induce apoptosis and examine its effect on the processing of amyloid precursor protein, which is relevant to Alzheimer's disease research. nih.gov Furthermore, research on human mast cells derived from various tissues has employed A23187 to induce the release of histamine (B1213489), a key mediator in allergic reactions. researchgate.netunich.it

The following table summarizes the use of A23187 in various cell types:

Cell TypeApplication of A23187Research Finding
Human LymphocytesStimulation of mitogenesisA23187 induces blast transformation and DNA synthesis in a calcium-dependent manner. pnas.org
Human PlateletsInduction of aggregation and release reactionA23187 causes ultrastructural changes identical to those induced by potent aggregating agents like collagen. researchgate.net
Human NeutrophilsGeneration of Platelet-Activating Factor (PAF)A23187 stimulates the production of C16=0 and C18=0 species of PAF. nih.gov
Human Mast CellsInduction of histamine releaseA23187 is more effective than anti-IgE in inducing histamine release from mast cells from various tissues. researchgate.net
Rat Cortical NeuronsInduction of apoptosisA23187 specifically decreases the secretion of β-secretase cleaved amyloid precursor protein. nih.gov
Human Gastric Mucosal CellsInduction of protection against cell injuryPretreatment with A23187 diminishes cell damage induced by acidic conditions. nih.gov

Manipulation of Intracellular Calcium for Investigating Signal Transduction

A23187 is a cornerstone for studying signal transduction pathways that are regulated by intracellular calcium. By artificially increasing cytosolic Ca²⁺ levels, researchers can bypass cell surface receptors and directly activate downstream signaling cascades. rpicorp.com This allows for the dissection of the specific roles of calcium in complex cellular processes. For example, A23187 has been instrumental in demonstrating that an increase in intracellular Ca²⁺ is a critical event in T-lymphocyte activation. researchgate.net When used in combination with phorbol (B1677699) esters like phorbol myristate acetate (B1210297) (PMA), which activates protein kinase C, A23187 can synergistically induce T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response. nih.gov This suggests that a rise in intracellular Ca²⁺ and the activation of protein kinase C are two distinct but converging pathways in T-cell activation.

Furthermore, studies have shown that A23187 can induce the expression of IL-2 receptors on T cells, making them responsive to IL-2. researchgate.netnih.gov This highlights the ionophore's utility in dissecting the sequential steps of cellular activation. The ability of A23187 to uncouple Ca²⁺ influx from receptor-ligand interactions provides a powerful method to confirm the role of calcium as a second messenger in a multitude of signaling pathways, including secretion, muscle contraction, and apoptosis. rpicorp.comnih.gov

Induction of Specific Cellular Responses for Mechanistic Elucidation

By triggering a sharp increase in intracellular calcium, A23187 can induce a variety of specific cellular responses, allowing researchers to investigate the underlying mechanisms. For instance, in platelets, A23187 induces the formation of platelet-derived microparticles and the generation of reactive oxygen species, providing insights into the processes of platelet activation and fragmentation. rndsystems.com In neutrophils, A23187 stimulates the production of platelet-activating factor (PAF), a potent lipid mediator of inflammation. nih.gov

A23187 is also used to study the mechanisms of cell death. It can induce Ca²⁺-dependent apoptosis in various cell types, including rat thymocytes and the HL-60 cell line. These studies have helped to elucidate the role of mitochondrial permeability transition in the apoptotic process. rndsystems.com Conversely, in other cellular contexts, A23187 has been shown to prevent apoptosis, highlighting the complex and cell-type-specific role of calcium in regulating cell fate. wikipedia.org The ionophore's ability to trigger specific, measurable cellular outputs makes it an invaluable tool for elucidating the detailed molecular machinery that governs cellular function.

In Vitro Model Systems and Techniques

Beyond cellular studies, A23187 is a key component in more defined, cell-free systems and is often used in conjunction with other analytical techniques to provide quantitative data on calcium dynamics.

Employment in Liposome-Based Membrane Transport Studies

A23187 is frequently used in studies with liposomes, which are artificially prepared spherical vesicles composed of a lipid bilayer. These model systems allow for the investigation of ion transport across a membrane in a highly controlled environment, free from the complexities of a living cell. nih.gov Researchers have used A23187 to study the electroneutral transport of Ca²⁺ across liposomal membranes, often in exchange for protons (H⁺). nih.govliposomes.ca These studies have confirmed that A23187 facilitates the movement of one Ca²⁺ ion in exchange for two H⁺ ions, maintaining charge neutrality across the membrane. liposomes.ca

Liposome-based assays have also been employed to compare the transport properties of A23187 with other ionophores like ionomycin (B1663694) and to investigate the influence of factors such as pH gradients on transport kinetics. nih.govliposomes.ca Furthermore, A23187 has been utilized in the development of drug delivery systems, where it is used to create a proton gradient across the liposomal membrane to facilitate the loading of therapeutic agents, such as the anticancer drug topotecan. aacrjournals.orgnih.gov

The table below details research findings from liposome-based studies with A23187:

Study FocusLiposome SystemKey Finding
Cation Transport SpecificityLecithin vesiclesA23187 facilitates the transport of divalent cations across the lipid membrane. nih.gov
Transport StoichiometryLarge unilamellar vesicles with a pH gradientA23187 mediates an electroneutral exchange of one Ca²⁺ for two H⁺ ions. liposomes.ca
Drug Encapsulation1,2-distearoyl-sn-glycero-3-phosphocholine/cholesterol liposomesAn A23187-generated proton gradient is used to encapsulate the anticancer drug irinotecan. nih.gov
Copper TransportCalcein-filled liposomesThe A23187 derivative, 4-Br-A23187, acts as a potent copper ionophore in vitro. nih.govresearchgate.net

Integration with Fluorescent Calcium Indicators (e.g., Fura-2, Fluo-3) for Real-time Monitoring

To visualize and quantify the changes in intracellular calcium concentration induced by A23187, it is often used in combination with fluorescent calcium indicators. nih.gov These dyes, such as Fura-2 and Fluo-3, exhibit a change in their fluorescent properties upon binding to Ca²⁺. nih.govthermofisher.comthermofisher.com By loading cells with these indicators and then adding A23187, researchers can monitor the real-time dynamics of intracellular calcium with techniques like fluorescence microscopy and flow cytometry. nih.govuliege.be

This combination has been crucial in demonstrating that the mechanism of action of calcium ionophores is more complex than simple transport across the plasma membrane. nih.gov Studies using Fura-2 have revealed that at low concentrations, A23187 can induce Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum, and activate native calcium channels in the plasma membrane. nih.gov Fluo-3, with its longer excitation wavelength, offers advantages for use in systems with high autofluorescence, such as in the presence of plasma. nih.gov The combined use of A23187 and fluorescent indicators allows for a detailed spatiotemporal analysis of calcium signaling, providing critical insights into how cells respond to a calcium stimulus. nih.govoup.com

Use in Biochemical Assays (e.g., Enzyme Activity, Protein Expression Analysis)

A23187 is frequently employed to stimulate cells for biochemical analysis, providing insights into calcium-dependent pathways. Its application can induce the expression and release of various biomolecules, which can then be quantified. For instance, treatment with A23187 can trigger the translocation of cytosolic phospholipase A2 (cPLA2) from the cytosol to membrane fractions, a key step in its activation. biologists.com This translocation is a prerequisite for subsequent enzymatic activity.

Biochemical assays following A23187 stimulation often measure changes in enzyme activity or gene and protein expression. Studies have shown that A23187 treatment of A549 cells leads to a time-dependent increase in the mRNA levels of Interleukin-8 (IL-8) and Cyclooxygenase-2 (COX-2). researchgate.net Similarly, in synoviocytes, inhibitors of cPLA2α activity were found to significantly decrease the A23187-induced release of arachidonic acid, prostaglandin (B15479496) E2 (PGE2), IL-8, and stromelysin-1 (MMP3). researchgate.net These assays, including ELISA and real-time PCR, are essential for dissecting the molecular pathways initiated by calcium influx. researchgate.netmurigenics.com The ionophore can also reversibly induce the expression of specific glucose-regulated genes, an effect that is dependent on de novo protein synthesis. nih.gov

Table 1: Examples of A23187 Use in Biochemical Assays

Assay Type Target Analyte/Process Cell Type Key Finding Citations
Gene Expression (Real-Time PCR) IL-8 and COX-2 mRNA A549 cells A23187 induces a time-dependent increase in mRNA levels. researchgate.net
Protein/Metabolite Quantification (ELISA) Prostaglandin E2 (PGE2), IL-8, MMP3 Synoviocytes A23187 stimulation leads to the release of these inflammatory mediators and enzymes. researchgate.net
Enzyme Activity (Arachidonic Acid Release) cPLA2α activity Synoviocytes A23187 induces the release of arachidonic acid, which is a measure of cPLA2α activity. researchgate.net
Protein Translocation (Fractionation/Western Blot) cPLA2 Fibroblasts A23187 induces the translocation of cPLA2 from the cytosol to the particulate fraction. biologists.com
Gene Expression (Northern Blot) Glucose-regulated genes (p3C5, p4A3) Mammalian cells A23187 reversibly induces gene expression, requiring continuous presence and new protein synthesis. nih.gov

Flow Cytometry Applications for Cell Population Analysis

Flow cytometry, a technique for analyzing individual cells within a heterogeneous population, is often used in conjunction with A23187. mdpi.com The ionophore serves as a reliable agent to induce specific cellular states, such as increased intracellular calcium or apoptosis, which can then be quantified on a single-cell basis.

A primary application is the measurement of intracellular calcium flux. mdpi.com Cells are loaded with calcium-sensitive fluorescent dyes like Fluo-4 AM or Indo-1. mdpi.combdbiosciences.com Upon addition of A23187, the resulting influx of calcium causes a significant increase in fluorescence, which is detected by the flow cytometer. bdbiosciences.com This method allows researchers to confirm the responsiveness of cells to calcium stimuli and to gate cell populations based on their calcium signaling capacity. mdpi.combdbiosciences.com

A23187 is also used as a tool to induce apoptosis for flow cytometric analysis. nih.gov By treating cells with the ionophore, researchers can study the kinetics of apoptotic events. Using a combination of stains such as Annexin V (which detects phosphatidylserine (B164497) externalization), propidium (B1200493) iodide (PI, a viability dye), and SYTO 17, distinct apoptotic subpopulations can be identified and tracked over time. nih.gov For example, in studies on a follicular lymphoma cell line, treatment with A23187 caused cells to become positive for Annexin V before becoming permeable to PI. nih.gov This multi-parameter analysis provides a detailed picture of the apoptotic process at the single-cell level. nih.govresearchgate.net

Table 2: Flow Cytometry Applications with A23187

Application Fluorescent Dyes Used Cell Type Information Gained Citations
Calcium Flux Analysis Fluo-4 AM Jurkat cells Quantifies the increase in intracellular calcium concentration upon stimulation. bdbiosciences.com
Apoptosis Analysis Annexin V-FITC, Propidium Iodide (PI), SYTO 17 Follicular lymphoma cell line (HF-1) Discriminates apoptotic subpopulations and determines the sequence of apoptotic events. nih.gov
Membrane Integrity Analysis Propidium Iodide (PI), PSA-FITC Stallion Sperm Assesses plasma membrane integrity and acrosome status, complicated by cell agglutination. springermedizin.de
Phosphatidylserine Externalization Annexin V Red Blood Cells Detects the transfer of phosphatidylserine to the outer membrane leaflet as an indicator of cellular changes. researchgate.net

Microscopic Techniques for Subcellular Localization and Structural Changes

Microscopy is a fundamental tool for visualizing the subcellular localization of molecules and observing structural changes within cells, and A23187 is often used to trigger the dynamic events under investigation. numberanalytics.com By elevating intracellular calcium, A23187 can induce the translocation of proteins to specific organelles or membranes, which can be observed using advanced imaging techniques. biologists.commdpi.com

Confocal fluorescence microscopy is widely used for this purpose. numberanalytics.commdpi.com For example, the translocation of fluorescently tagged cytosolic phospholipase A2α (cPLA2α) to the Golgi apparatus and endoplasmic reticulum upon A23187 treatment has been visualized in A549 and HeLa cells. mdpi.com These studies show that as the concentration of cPLA2α increases following A23187 stimulation, there is a corresponding rise in the formation of cytoplasmic vesicles. mdpi.com

For higher resolution, immunogold electron microscopy can be employed. biologists.com This technique has been used to show that endogenous cPLA2 is localized in punctate structures in the cytoplasm of both unstimulated and A23187-stimulated fibroblasts. biologists.com Despite biochemical data showing a translocation to membrane fractions, electron microscopy revealed that cPLA2 exists in clusters near membranes even in unstimulated cells, and this pattern did not overtly change upon stimulation. biologists.com This highlights the power of microscopy to provide detailed spatial context to biochemical findings.

Table 3: Microscopic Analysis of A23187-Induced Cellular Changes

Protein/Structure Studied Microscopy Technique Cell Type Observation Citations
cPLA2α Confocal Microscopy A549, HeLa cells Translocation to Golgi and ER; induction of cytoplasmic vesicles. mdpi.com
cPLA2 Immunofluorescence Microscopy Her14 fibroblasts Punctate cytoplasmic pattern in both stimulated and unstimulated cells. biologists.com
cPLA2 Immunogold Electron Microscopy Her14, Herc13 fibroblasts Localization in clusters close to membranes, without preference for a specific organelle. biologists.com

Research into Oocyte Activation Mechanisms (excluding human clinical outcomes)

Artificial oocyte activation (AOA) is a technique used in research to initiate embryo development in the absence of natural fertilization, and A23187 is one of the most common chemical agents used for this purpose. jmor.jptandfonline.com Oocyte activation encompasses the series of events that occur within the oocyte following sperm entry, leading to the resumption of meiosis and the start of embryonic development. nih.gov The central mechanism of activation is the release of intracellular calcium. jmor.jpnih.gov A23187 mimics the natural trigger by transporting calcium ions across the oocyte's plasma membrane, increasing the cytosolic calcium concentration and initiating the downstream developmental program. scirp.org Research in animal models, particularly mouse oocytes, has been instrumental in understanding these mechanisms. tandfonline.com

Investigation of Calcium Oscillations in Oocyte Activation

Physiological fertilization in mammals is characterized by a series of distinct, repetitive increases in intracellular calcium concentration, known as calcium oscillations. jmor.jpoup.com These oscillations are considered crucial for properly orchestrating all aspects of oocyte activation, from cortical granule exocytosis to pronuclear formation. scivisionpub.com The specific pattern—in terms of frequency, amplitude, and duration—of these oscillations is believed to influence developmental outcomes. oup.com

In contrast to the natural process, A23187 typically induces a single, large, transient increase in intracellular calcium rather than a series of oscillations. tandfonline.com This fundamental difference is a major focus of research. While this single calcium spike is sufficient to break the metaphase II arrest and initiate activation, the resulting developmental potential can differ from that seen with physiological oscillations. tandfonline.comscivisionpub.com For example, vitrified mouse oocytes show a decreased response to A23187, and the pattern of calcium increase differs from that in fresh oocytes, which may affect subsequent development. scivisionpub.com Studies in various animal models investigate how this non-physiological calcium signal affects the fidelity of meiotic resumption and early embryonic cleavage events. crh.com.br

Comparative Analysis with Other Artificial Oocyte Activation (AOA) Methods

A23187 is one of several chemical and physical methods used to artificially activate oocytes. Comparative studies are essential to determine the relative effectiveness and to better understand the underlying mechanisms of each method. Other common activators include the calcium ionophore ionomycin, strontium chloride (SrCl2), and electrical pulses. tandfonline.comoup.com

Ionomycin is another calcium ionophore that is often compared to A23187. oup.com Research suggests that ionomycin is more potent and specific for calcium than A23187. oup.com In comparative studies using in vitro matured mouse oocytes, ionomycin treatment resulted in higher activation rates (38.5%) compared to A23187 (23.8%). eugingroup.comnih.govresearchgate.net Furthermore, parthenotes activated with ionomycin showed morphokinetic development comparable to control embryos, whereas A23187-activated parthenotes exhibited significant developmental delays and failed to form blastocysts. eugingroup.comnih.govresearchgate.net

Strontium chloride is another agent that can induce calcium increases, and it has been shown to cause calcium oscillations in mouse oocytes, more closely mimicking the natural process. jmor.jptandfonline.com In contrast, SrCl2 induces only a single transient calcium increase in human oocytes. jmor.jp Electrical activation works by creating temporary pores in the oocyte membrane, allowing for an influx of calcium from the surrounding medium. nih.gov Each of these methods presents a different profile of calcium signaling, and comparing their effects on activation rates, embryo cleavage, and blastocyst development in animal models provides valuable information for optimizing AOA protocols in a research context. oup.comeugingroup.com

Table 4: Comparison of Artificial Oocyte Activation (AOA) Methods in Research Models

AOA Method Mechanism of Action Calcium Signal Pattern (in mouse) Key Comparative Findings Citations
A23187 Forms a complex with Ca2+ to transport it across the membrane. Single, large transient increase. Lower activation rates and poorer embryonic development compared to ionomycin in some studies. jmor.jpoup.comeugingroup.comnih.govresearchgate.net
Ionomycin More potent and specific Ca2+ ionophore than A23187. Single, large transient increase. Higher activation rates and better morphokinetic development than A23187 in parthenotes. oup.comeugingroup.comnih.govresearchgate.net
Strontium Chloride (SrCl2) Divalent cation, thought to stimulate IP3 receptors on the ER. Induces Ca2+ oscillations. More closely mimics physiological activation in mouse models compared to ionophores. jmor.jptandfonline.com
Electrical Pulse Creates transient pores in the cell membrane, allowing Ca2+ influx. Generates Ca2+ oscillations. Requires specialized equipment and is not as widely used in some contexts. nih.gov

Comparative Studies and Advanced Analytical Perspectives

Differential Actions Compared to Other Ionophores (e.g., Ionomycin (B1663694), 4-Bromo-A23187)

The ionophore A23187 (Calcimycin) exhibits distinct functional characteristics when compared to other commonly used calcium ionophores like Ionomycin and its halogenated analog, 4-Bromo-A23187. These differences are evident in their transport efficiency, cation selectivity, and impact on cellular processes.

A23187 vs. Ionomycin: Studies comparing A23187 and Ionomycin reveal significant variations in their efficacy and effects on biological systems. In the context of assisted oocyte activation, Ionomycin consistently demonstrates higher activation rates than A23187. nih.govoup.comeugingroup.com One prospective study found Ionomycin treatment resulted in a 38.5% activation rate compared to 23.8% for A23187; crucially, none of the A23187-activated parthenotes developed into blastocysts in this research. nih.goveugingroup.comresearchgate.net Furthermore, A23187 was shown to cause significant delays in key morphokinetic parameters of embryo development, such as pronuclear formation and fading, when compared to Ionomycin, whose developmental timings more closely resembled those of standard ICSI control embryos. nih.govoup.com

In studies on human platelets, both ionophores induce aggregation at similar concentrations. nih.gov However, A23187 leads to substantially greater formation of thromboxane (B8750289) B₂ and more extensive dense granule secretion than Ionomycin. nih.gov A key difference emerges in the presence of strong extracellular calcium chelators like EDTA or EGTA; under these conditions, A23187 can still induce secretion and thromboxane formation by mobilizing intracellular Ca²⁺ stores, whereas Ionomycin is inactive. nih.gov This suggests a differential ability to access and release calcium from internal compartments. Despite Ionomycin being theoretically capable of transporting twice the amount of divalent cations as A23187, the cytosolic Ca²⁺ increases induced by Ionomycin in platelets were consistently 20-40% lower than those induced by A23187. nih.gov

Interactive Data Table: Oocyte Activation and Development

Ionophore Activation Rate Blastocyst Formation (from Parthenotes) Effect on Morphokinetics
A23187 15.9% - 23.8% nih.govoup.com None observed nih.goveugingroup.comresearchgate.net Significant delays in pronuclear timing nih.govoup.com

| Ionomycin | 38.5% - 43.1% nih.govoup.comeugingroup.com | Observed oup.com | Development comparable to control embryos nih.govresearchgate.net |

A23187 vs. 4-Bromo-A23187: 4-Bromo-A23187 is a halogenated analog of A23187 that displays markedly different cation selectivity. medchemexpress.com While A23187 is a potent ionophore for Ca²⁺, 4-Bromo-A23187 has a comparatively low activity for Ca²⁺ transport. capes.gov.br Conversely, it retains a high efficacy for transporting other divalent cations, particularly Zn²⁺ and Mn²⁺. This makes 4-Bromo-A23187 a highly selective ionophore for Zn²⁺ and Mn²⁺ over Ca²⁺. capes.gov.br This differential selectivity allows it to be used in experimental settings to study the roles of Zn²⁺ and Mn²⁺ without the confounding, and often overwhelming, effects of Ca²⁺ mobilization. capes.gov.bragscientific.com

Regarding the mechanism of transport, both A23187 and 4-Bromo-A23187 generally facilitate electroneutral transport. nih.govnih.gov However, under an imposed membrane potential of approximately 150 mV, the transport catalyzed by 4-Bromo-A23187 (and Ionomycin) can become partially electrogenic, with about 10% of transport events falling into this category, while A23187's transport remains electroneutral. nih.govnih.gov

Structure-Activity Relationships in Ionophore Function

The function of A23187 as an ionophore is intrinsically linked to its unique molecular structure, which includes a benzoxazole (B165842) ring system, a carboxylic acid group, and a spiroketal portion. nih.govresearchgate.net These components work in concert to bind divalent cations and shuttle them across lipid membranes.

The primary mechanism involves the formation of a stable 2:1 complex between two A23187 molecules and one divalent cation (e.g., Ca²⁺ or Mg²⁺). sigmaaldrich.comtandfonline.com The carboxylic acid group is deprotonated, and its oxygen, along with a carbonyl oxygen and the nitrogen of the benzoxazole ring system from each ionophore molecule, coordinate with the cation. researchgate.net In the case of the Ca²⁺ complex, a water molecule often acts as a seventh ligand. researchgate.net This complex is lipophilic, allowing it to dissolve in the cell membrane and diffuse across.

The structure-activity relationship is highlighted by comparing A23187 with its analogs:

4-Bromo-A23187 : The addition of a bromine atom to the benzoxazole ring dramatically alters transport selectivity. This modification is believed to decrease the stability of the 2:1 complex with Ca²⁺, thus reducing its transport efficiency. capes.gov.br In contrast, it appears to facilitate the transport of Zn²⁺ and Mn²⁺, in part, as 1:1 complexes, which contributes to its novel selectivity for these cations over Ca²⁺. capes.gov.br

Analogs with Modified Benzoxazole Rings : Studies on semi-synthetic analogs of A23187 show that modifications to the benzoxazole ring directly impact the ability to transport Ca²⁺ and Mg²⁺ in mitochondria. Analogs that were efficient cation carriers also retained the antimicrobial activity of the parent compound, demonstrating the critical role of this structural moiety in both ion transport and biological activity. nih.gov

Dimerization : At higher concentrations (above 10⁻⁴M), A23187 tends to form a dimeric structure that does not significantly bind to amino acids and has a much higher affinity for calcium ions than the monomeric form at lower concentrations. tandfonline.com This suggests that the concentration of the ionophore itself can influence its structural state and functional efficacy.

Interacting Factors Influencing A23187 Effects (e.g., pH, other divalent cations)

The activity of A23187 is not static but is significantly influenced by the surrounding chemical environment, particularly pH and the presence of various divalent cations.

Influence of pH: The transport of Ca²⁺ by A23187 is tightly coupled to a counter-transport of protons (H⁺), making it a strictly electroneutral Ca²⁺/2H⁺ exchange. nih.govnih.gov Consequently, pH and pH gradients (ΔpH) across a membrane have a profound impact on its function.

A transmembrane pH gradient (where the interior is more basic) can decrease the rate of A23187-catalyzed Ca²⁺ transport by severalfold. nih.gov This is thought to be due to the ionophore distributing itself across the membrane in equilibrium with the H⁺ gradient, leading to an unequal concentration of the ionophore on either side of the membrane. nih.gov

In the absence of a gradient, simply increasing the external pH can enhance both the rate and extent of Ca²⁺ transport. nih.gov For instance, research on ram sperm showed that increasing the medium's pH from 7.5 to 8.5 caused a dramatic increase in A23187-induced calcium accumulation and a parallel rise in oxygen consumption. tandfonline.com

Influence of Other Divalent Cations: A23187 is not exclusively selective for Ca²⁺ and Mg²⁺; it can bind and transport a range of divalent cations. nih.govwikipedia.org This lack of perfect selectivity means its biological effects can be modulated by the presence of other ions. The transport selectivity sequence has been determined in model systems. capes.gov.brwikipedia.org

Interactive Data Table: Cation Transport Selectivity of A23187

Cation Relative Transport Rate Reference
Zn²⁺ Highest capes.gov.br
Mn²⁺ High (Greater than Ca²⁺) capes.gov.brwikipedia.org
Ca²⁺ Moderate capes.gov.brwikipedia.org
Mg²⁺ Lower than Ca²⁺ wikipedia.org
Co²⁺ Lower than Ca²⁺ capes.gov.br
Ni²⁺ Lower than Co²⁺ capes.gov.br
Sr²⁺ Much lower than Ca²⁺/Mg²⁺ capes.gov.brwikipedia.org

| Ba²⁺ | Very low | wikipedia.org |

This broad selectivity implies that when A23187 is used to manipulate intracellular Ca²⁺, it may also alter the cellular distribution of other biologically active cations like Zn²⁺ and Mn²⁺. capes.gov.br In some cases, these other ions can modulate the effects of A23187. For example, Zn²⁺ has been shown to partially attenuate Ca²⁺-dependent cell death induced by A23187 in rat thymocytes. hellobio.com Conversely, in certain specific biological processes like the induction of myelin vesiculation, other divalent cations (Ba²⁺, Co²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Sr²⁺) could not substitute for the required Ca²⁺. researchgate.net

Emerging Research Avenues and Future Directions

High-Resolution Imaging of A23187-Mediated Ion Fluxes

Recent advancements in imaging technologies are enabling researchers to visualize the intricate dynamics of ion movement mediated by A23187 with unprecedented detail. High-resolution confocal microscopy and other advanced imaging techniques are being employed to track the real-time flux of calcium ions into and within cells upon A23187 treatment.

One novel application has been the observation of brightly fluorescent cytoplasmic bodies, termed "I-Bodies," which form after brief exposure of cells to A23187. researchgate.net These "I-Bodies" are thought to be calcium-rich intracellular sites that arise from stress-induced release of intracellular calcium, leading to mitochondrial dysfunction and aggregation, which then provides a scaffold for the high-density packing of A23187. researchgate.net The formation of these structures has been observed in cells under various stressors, including ionizing radiation and treatment with certain anticancer drugs, suggesting their potential as biomarkers for cellular stress and mitochondrial dysfunction. researchgate.net

Furthermore, high-speed, high-resolution confocal Ca2+ imaging in smooth muscle cells has been used to study Ca2+ sparks, which are localized calcium release events. rupress.org While the study focused on the effects of nocodazole (B1683961) on these events, the underlying technology demonstrates the capability to dissect the spatiotemporal characteristics of calcium signals initiated by ionophores like A23187. rupress.org These imaging approaches are crucial for understanding not just the global increase in intracellular calcium but also the localized and transient calcium signals that govern specific cellular functions.

Systems Biology Approaches to Calcium Signaling Networks Under Ionophore Influence

The application of A23187 is moving beyond the study of isolated signaling pathways to a more holistic, systems-level understanding of how induced calcium influx impacts the entire cellular network. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework to unravel the complexity of these responses.

For instance, studies in the malaria parasite Plasmodium falciparum have utilized A23187 to probe calcium-dependent signaling. Transcriptional analysis revealed that A23187 caused a developmental arrest in the schizont stage and led to the downregulation of 975 genes and upregulation of 1279 genes by more than twofold. nih.gov This large-scale change in gene expression highlights the widespread impact of altered calcium homeostasis and provides a dataset that can be used for network modeling.

In another example, the use of A23187 in human myeloid cells has been shown to induce the acquisition of dendritic cell-like characteristics. aai.org This involves changes in the surface expression of multiple proteins, including CD80, CD86, and CD83. aai.org A systems biology approach could integrate these changes in the cell surface proteome with downstream signaling events and functional outcomes to build a comprehensive model of A23187-induced cell differentiation. These approaches are essential for predicting the far-reaching consequences of ionophore-induced calcium signaling on cellular behavior and fate.

Development of Novel Research Probes and Analogues Based on A23187 Core Structure

The unique properties of A23187 have inspired the development of new research tools and analogues with modified characteristics. These efforts aim to create probes with improved specificity, different ion affinities, or novel functionalities that expand the experimental toolkit for studying calcium signaling.

One notable example is the synthesis of 4-Bromo-A23187, a non-fluorescent analogue of A23187. merckmillipore.com This derivative is particularly useful in experiments that employ fluorescent probes to measure intracellular calcium, as it avoids spectral overlap and potential interference. merckmillipore.com Its ability to saturate calcium-binding sites in quin-2-loaded lymphocytes in a manner similar to another ionophore, ionomycin (B1663694), demonstrates its efficacy as a non-interfering tool for calibrating fluorescent calcium indicators. researchgate.net

Researchers have also synthesized other derivatives of Calcimycin (B1668216), such as CD3, CD5, and CD7, by condensing A23187 with various organic molecules. researchgate.net Potentiometric studies of these new compounds have been conducted to determine their acidity constants, which is a crucial step in characterizing their ion-binding properties. researchgate.net The systematic analysis of calcimycin analogues produced under different conditions in Streptomyces chartreusis suggests that specific analogues may have varying efficiencies in transporting metal ions. mdpi.com This line of research opens the door to developing a panel of ionophores with a range of selectivities and transport kinetics, allowing for more precise manipulation of intracellular ion concentrations.

Unraveling Complex Long-Term Cellular Adaptations to Altered Calcium Homeostasis

While A23187 is often used to study acute cellular responses to calcium influx, a growing area of interest is the investigation of long-term cellular adaptations to sustained alterations in calcium homeostasis. Chronic exposure to elevated intracellular calcium levels can trigger profound and lasting changes in cellular physiology, gene expression, and survival.

Studies on a human small cell lung cancer cell line, COR-L103, revealed that long-term culture with A23187 completely inhibited ACTH secretion. nih.gov This suggests that prolonged exposure to the ionophore can lead to significant and sustained changes in cellular function, which differ from the responses observed in normal pituitary cells. nih.gov

Q & A

Q. What is the mechanism of calcium transport mediated by A23187 (Ca-Mg), and how does its ion selectivity influence experimental outcomes?

A23187 acts as a divalent cation ionophore, preferentially transporting Ca²⁺ and Mg²⁺ across lipid bilayers via a charge-neutral complex. Its selectivity for Ca²⁺ over Mg²⁺ (approximately 6:1) enables controlled intracellular calcium elevation, critical for studying calcium-dependent processes like enzyme activation or cellular signaling. Experimental validation involves fluorometric assays (e.g., Fura-2) to quantify intracellular Ca²⁺ flux, with calibration against Mg²⁺ interference .

Q. What are the standard protocols for preparing and applying A23187 in cell culture studies?

A23187 is typically dissolved in DMSO (10–20 mM stock) and diluted in buffer (e.g., HBSS) to working concentrations (0.5–5 µM). For cell treatments:

  • Pre-incubate cells with Ca²⁺-free medium to deplete extracellular calcium.
  • Add A23187 ± extracellular Ca²⁺/Mg²⁺ to modulate ion flux.
  • Terminate activity using EGTA or serum-containing medium. Include vehicle controls (DMSO ≤0.1%) to rule out solvent toxicity .

Q. How does A23187 compare to other calcium ionophores (e.g., ionomycin) in activating intracellular pathways?

A23187 and ionomycin differ in kinetics and secondary effects. Ionomycin exhibits faster Ca²⁺ release from endoplasmic reticulum (ER) stores but may concurrently modulate potassium channels. A23187 provides sustained Ca²⁺ elevation, making it preferable for studying mitochondrial Ca²⁺ uptake or long-term signaling. Validate via side-by-side dose-response curves and endpoint assays (e.g., Western blot for calmodulin targets) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for A23187 across different cell types?

Variability in EC₅₀ (e.g., 0.8 µM in fibroblasts vs. 2.5 µM in oocytes) arises from differences in membrane lipid composition, cholesterol content, and endogenous calcium buffers. Mitigation strategies:

  • Standardize cell membrane integrity via cholesterol depletion (e.g., methyl-β-cyclodextrin).
  • Use calcium-sensitive dyes (e.g., Fluo-4) with ratiometric normalization.
  • Report cell-specific calibration curves in methods .

Q. What experimental design considerations are critical when using A23187 to study ER-mitochondrial calcium crosstalk?

Key factors:

  • Temporal resolution : Use rapid perfusion systems to synchronize A23187 application with live-cell imaging (e.g., CEPIA2mt for mitochondrial Ca²⁺).
  • Compartmentalization : Inhibit SERCA pumps (e.g., thapsigargin) to isolate ER Ca²⁺ release.
  • Validation : Confirm ER-specific effects via CRISPR-knockout models (e.g., calnexin-deficient cells) .

Q. How can A23187 be optimized for artificial oocyte activation (AOA) in clinical embryology?

AOA protocols require balancing calcium oscillatory patterns and developmental competence:

  • Timing : Apply A23187 (5 µM, 5–15 min) post-ICSI during metaphase II.
  • Combination therapies : Co-treatment with SrCl₂ enhances pronuclear formation.
  • Outcome metrics : Compare fertilization rates, blastocyst formation, and live birth rates across ionophore regimens (see Table 1) .

Table 1. Comparative Efficacy of A23187 and Ionomycin in AOA (Adapted from )

ParameterA23187 (5 µM)Ionomycin (5 µM)
Fertilization Rate68.2% ± 12.482.5% ± 9.8
Blastocyst Formation45.1% ± 10.258.7% ± 8.3
Clinical Pregnancy31.4%42.6%

Methodological Best Practices

Q. How should researchers address off-target effects of A23187 in calcium signaling studies?

A23187 may inadvertently activate phospholipase A₂ (PLA₂) or alter mitochondrial membrane potential. Control experiments:

  • Co-treat with PLA₂ inhibitors (e.g., pyrrophenone) to isolate calcium-specific effects.
  • Monitor mitochondrial polarization via TMRE staining.
  • Use genetic tools (e.g., CRISPRi-silenced calcium channels) to confirm target specificity .

Q. What statistical frameworks are recommended for analyzing dose-dependent responses to A23187?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Duncan’s test for embryogenesis data).
  • Replicates : Use ≥6 biological replicates to account for cell-line variability .

Data Interpretation and Reporting

Q. How should conflicting results on A23187-induced cytotoxicity be reconciled in publications?

Cytotoxicity thresholds vary with exposure duration and cell type (e.g., EC₅₀ = 8 µM in neurons vs. 15 µM in fibroblasts). Report:

  • Time-resolved viability assays (e.g., MTT/LDH).
  • Apoptosis/necrosis markers (e.g., Annexin V/propidium iodide).
  • Contextualize findings using ROS scavengers (e.g., NAC) to dissect calcium vs. oxidative stress pathways .

Q. What metadata is essential for reproducibility in A23187 experiments?

Include:

  • Chemical source : Vendor, catalog number, batch-specific purity (>95% by HPLC).
  • Solution stability : Storage conditions (-20°C in anhydrous DMSO) and freeze-thaw cycles.
  • Environmental controls : Temperature/pH during treatment, serum concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.